PDGFR-IN-1 Exhibits Superior PDGFRβ Potency Compared to Imatinib and Sunitinib
PDGFR-IN-1 inhibits PDGFRβ with an IC50 of 0.9 nM [1], demonstrating 111-fold greater potency than imatinib (IC50 = 100 nM) [2] and 2.2-fold greater potency than sunitinib (IC50 = 2 nM) [3] in cell-free kinase assays.
| Evidence Dimension | PDGFRβ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | Imatinib: 100 nM; Sunitinib: 2 nM |
| Quantified Difference | 111-fold more potent than imatinib; 2.2-fold more potent than sunitinib |
| Conditions | Cell-free kinase assay |
Why This Matters
This superior potency enables lower dosing requirements, potentially reducing off-target toxicity in in vivo studies.
- [1] MedChemExpress. (n.d.). PDGFR-IN-1 (compound 7m) Datasheet. Retrieved from https://www.medchemexpress.cn/pdgfr-in-1.html View Source
- [2] Chembase. (n.d.). Imatinib Datasheet. Retrieved from https://en.chembase.cn View Source
- [3] MedChemExpress. (n.d.). Sunitinib Datasheet. Retrieved from https://www.medchemexpress.cn/Sunitinib.html View Source
